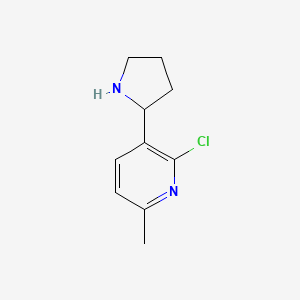
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a pyrrolidine ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Pyrrolidine Substitution: The pyrrolidine ring can be attached to the 3-position of the pyridine ring through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine and pyrrolidine rings. These interactions can modulate the activity of the target, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-Chloro-3-(pyrrolidin-2-yl)pyridine: Similar structure but without the methyl group at the 6-position, which may affect its reactivity and binding properties.
6-Methyl-3-(pyrrolidin-2-yl)pyridine:
Uniqueness
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to the combination of the chlorine atom, methyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-5-8(10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3 |
InChI 键 |
CLJOYBVTRTXGTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C2CCCN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



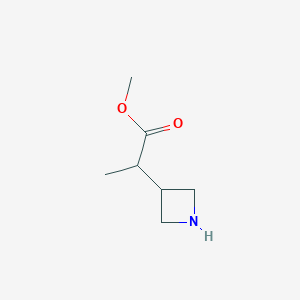
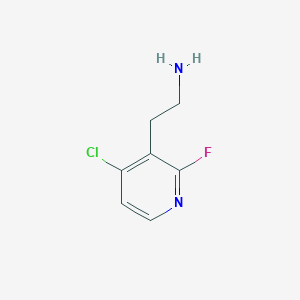
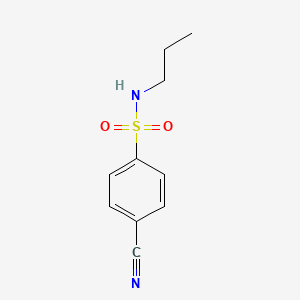
![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
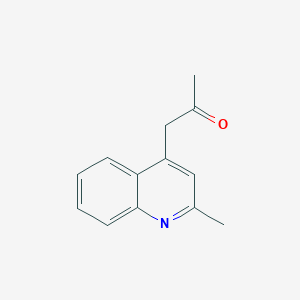

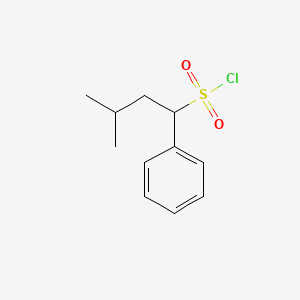
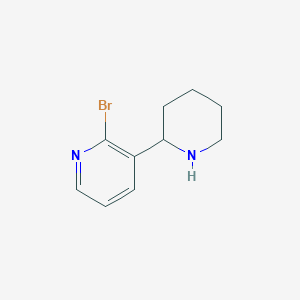
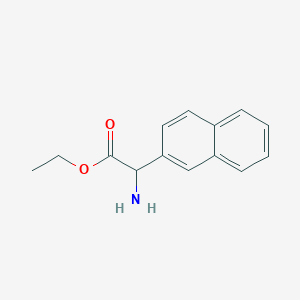

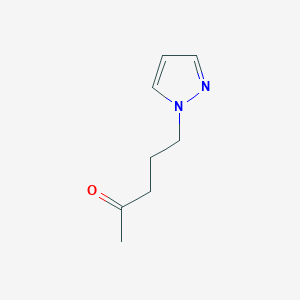
![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
